

SNRPB Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

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Introduction

Small Nuclear Ribonucleoprotein Polypeptides B and B1 (SNRPB) are core components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2] This essential process removes introns from pre-mRNA to generate mature mRNA, which is then translated into protein.[3] SNRPB is integral to the function of U1, U2, U4, U5, and U7 small nuclear ribonucleoproteins (snRNPs).[4][5] Due to its critical role in gene expression, dysregulation of SNRPB has been implicated in various diseases, including cancer, where it can influence tumor progression and cell proliferation.[3][6] Autoantibodies against SNRPB are also a known hallmark of systemic lupus erythematosus.[5][7] These application notes provide detailed protocols for the use of anti-SNRPB antibodies in Western Blotting and Immunohistochemistry, crucial techniques for studying the expression and localization of this key protein.

Data Presentation

The following tables summarize the recommended antibody dilutions for Western Blotting and Immunohistochemistry based on information from various suppliers. It is important to note that optimal dilutions should be determined experimentally for each specific antibody and experimental setup.



Table 1: Recommended Dilutions for Western Blot (WB)

Antibody Type	Supplier/Product ID	Recommended Dilution	Positive Controls
Monoclonal (Clone Y12)	Thermo Fisher Scientific (MA5- 13449)	0.5-1.0 μg/mL	HeLa, Jurkat, K-562 cells
Polyclonal	Proteintech (16807-1-AP)	1:500-1:2000	Jurkat, K-562 cells
Polyclonal	Abclonal (A2009)	1:3000	Various cell lysates
Polyclonal	Thermo Fisher Scientific (PA5- 110407)	1:500-1:2000	N/A
Monoclonal (Clone 1D11E9)	Proteintech (68095-1- lg)	1:5000	Various cell lysates

Table 2: Recommended Dilutions for Immunohistochemistry (IHC)

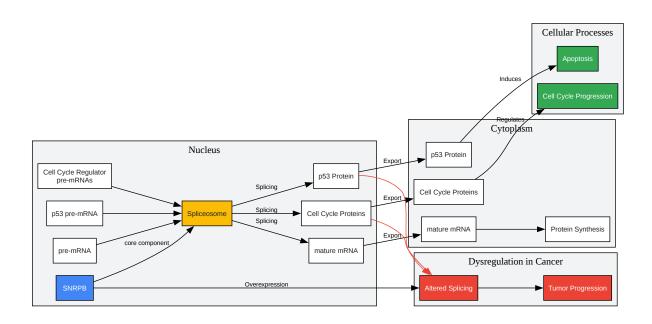


Antibody Type	Supplier/Product ID	Recommended Dilution (IHC-P)	Positive Controls
Monoclonal (Clone Y12)	Thermo Fisher Scientific (MA5- 13449)	1:50-1:100	N/A
Polyclonal	Proteintech (16807-1- AP)	1:50-1:500	Human cervical, liver, and lung cancer tissues
Polyclonal	Abclonal (A2009)	1:100	Rat spleen, Human colon carcinoma, Mouse spleen
Polyclonal	Thermo Fisher Scientific (PA5- 110407)	1:50-1:200	Human colon carcinoma
Monoclonal (Clone 1H2F4)	Proteintech (67280-1-	1:2000	Human colon cancer tissue

Signaling Pathway

SNRPB is a key component of the spliceosome, which plays a crucial role in pre-mRNA processing. Dysregulation of SNRPB can impact various cellular pathways, including the p53 signaling pathway and cell cycle regulation, which are often altered in cancer.[3]





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Caption: Role of SNRPB in pre-mRNA splicing and its implication in cancer.

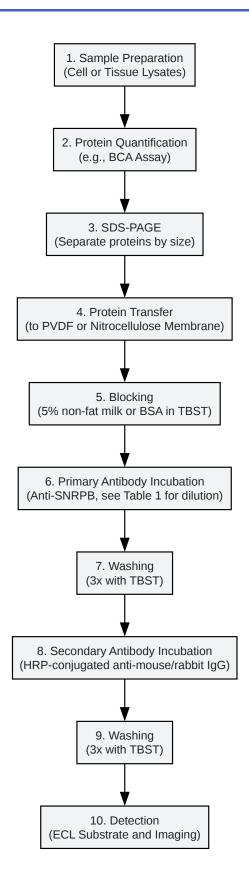
Experimental Protocols

The following are generalized protocols for Western Blotting and Immunohistochemistry using an anti-SNRPB antibody. These should be adapted based on the specific antibody datasheet and initial optimization experiments.

Western Blot (WB) Protocol

This protocol outlines the key steps for detecting SNRPB in protein lysates.





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Caption: A typical workflow for Western Blotting analysis.



1. Sample Preparation:

- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
- 2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- 3. SDS-PAGE:
- Mix 20-30 μg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
- 4. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- 5. Blocking:
- Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1%
 Tween 20 (TBST) for 1 hour at room temperature.[5]
- 6. Primary Antibody Incubation:
- Dilute the SNRPB antibody in the blocking buffer according to the manufacturer's recommended dilution (see Table 1).
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- 7. Washing:
- Wash the membrane three times for 10 minutes each with TBST.



8. Secondary Antibody Incubation:

 Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse or antirabbit IgG secondary antibody (diluted 1:5000-1:10000 in blocking buffer) for 1 hour at room temperature.[5][8]

9. Washing:

• Repeat the washing step as in step 7.

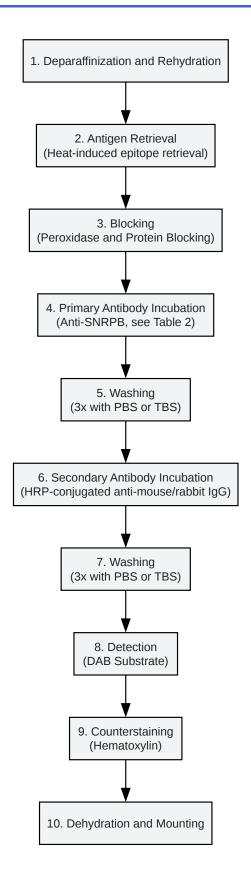
10. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- · Capture the signal using an imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections (IHC-P)

This protocol provides a framework for localizing SNRPB protein in formalin-fixed, paraffinembedded (FFPE) tissue sections.





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Caption: Standard workflow for Immunohistochemistry on FFPE tissues.



- 1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
- Rinse with distilled water.
- 2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0) and heating in a pressure cooker, water bath, or microwave.[1][9] The optimal buffer and heating time should be determined for the specific antibody. For some antibodies, microwave antigen retrieval with a 0.01M PBS buffer (pH 7.2) has been used.[5][10][11]
- 3. Blocking:
- Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
- Block non-specific protein binding with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
- 4. Primary Antibody Incubation:
- Dilute the SNRPB antibody in antibody diluent to the optimal concentration (see Table 2).
- Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
- 5. Washing:
- Wash slides three times for 5 minutes each with PBS or TBS.
- 6. Secondary Antibody Incubation:



- Apply a biotinylated or HRP-polymer-conjugated secondary antibody for 30-60 minutes at room temperature.
- 7. Washing:
- Repeat the washing step as in step 5.
- 8. Detection:
- Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity is reached.
- Rinse with distilled water to stop the reaction.
- 9. Counterstaining:
- Counterstain the nuclei with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- 10. Dehydration and Mounting:
- Dehydrate the slides through a graded series of ethanol and clear in xylene.
- Coverslip with a permanent mounting medium.

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